3-Bromo-5-(difluoromethyl)aniline
Description
3-Bromo-5-(difluoromethyl)aniline is a halogenated aniline derivative featuring a bromine atom at the 3-position and a difluoromethyl (-CF₂H) group at the 5-position of the benzene ring. The amino (-NH₂) group at the 1-position confers reactivity for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, a property critical for drug development .
Properties
Molecular Formula |
C7H6BrF2N |
|---|---|
Molecular Weight |
222.03 g/mol |
IUPAC Name |
3-bromo-5-(difluoromethyl)aniline |
InChI |
InChI=1S/C7H6BrF2N/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,7H,11H2 |
InChI Key |
OMHYJQZNAXHGQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)C(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The difluoromethyl group (-CF₂H) offers moderate electron withdrawal compared to trifluoromethyl (-CF₃), which may reduce metabolic degradation while maintaining solubility .
- Polarity : Trifluoromethoxy (-OCF₃) derivatives (e.g., 3-Bromo-5-(trifluoromethoxy)aniline) exhibit lower polarity than trifluoromethyl analogs, influencing their pharmacokinetic profiles .
- Regiochemistry : Substitution patterns (e.g., 2-bromo vs. 3-bromo) significantly affect reactivity in cross-coupling reactions, as seen in palladium-catalyzed syntheses .
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